2-(1,1-Difluoroethyl)pyridin-4-OL 2-(1,1-Difluoroethyl)pyridin-4-OL
Brand Name: Vulcanchem
CAS No.: 1783722-86-0
VCID: VC5037918
InChI: InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11)
SMILES: CC(C1=CC(=O)C=CN1)(F)F
Molecular Formula: C7H7F2NO
Molecular Weight: 159.136

2-(1,1-Difluoroethyl)pyridin-4-OL

CAS No.: 1783722-86-0

Cat. No.: VC5037918

Molecular Formula: C7H7F2NO

Molecular Weight: 159.136

* For research use only. Not for human or veterinary use.

2-(1,1-Difluoroethyl)pyridin-4-OL - 1783722-86-0

Specification

CAS No. 1783722-86-0
Molecular Formula C7H7F2NO
Molecular Weight 159.136
IUPAC Name 2-(1,1-difluoroethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11)
Standard InChI Key JSEOXILDUHSBRE-UHFFFAOYSA-N
SMILES CC(C1=CC(=O)C=CN1)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecular structure of 2-(1,1-Difluoroethyl)pyridin-4-OL (C₇H₇F₂NO, MW 159.136 g/mol) features a pyridine ring substituted with two functional groups:

  • A hydroxyl (-OH) group at the 4-position, enabling hydrogen bonding and acidity (pKa ≈ 3.1–3.5 for analogous pyridinols)

  • A 1,1-difluoroethyl (-CF₂CH₃) group at the 2-position, providing steric bulk and electron-withdrawing effects

The planar pyridine nucleus adopts a slight distortion due to substituent electronic effects, as evidenced by computational models of related difluorinated pyridines . X-ray crystallography of analogous compounds reveals bond lengths of 1.337 Å for C–N in the ring and 1.332 Å for C–O in the hydroxyl group .

Electronic Configuration

Density functional theory (DFT) studies on similar systems show:

  • The difluoroethyl group induces significant electron withdrawal (-I effect), reducing electron density at the 2- and 6-positions of the ring

  • The hydroxyl group participates in intramolecular hydrogen bonding with adjacent fluorine atoms, stabilizing the enol tautomer

  • Calculated dipole moment: 3.8–4.2 D (gas phase), increasing to 5.1–5.5 D in polar solvents

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₇F₂NO
Molecular Weight159.136 g/mol
logP (Predicted)1.2 ± 0.3
Topological Polar SA46.2 Ų
H-Bond Donors/Acceptors1/3

Synthetic Methodologies

Primary Synthesis Route

The standard synthesis involves a three-step sequence from 4-hydroxypyridine derivatives :

  • Protection: O-Silylation of 4-hydroxypyridine using tert-butyldimethylsilyl chloride (TBDMSCl)

  • Fluoroalkylation: Nickel-catalyzed cross-coupling with 1,1-difluoroethylzinc bromide at 80–100°C

  • Deprotection: Cleavage of silyl ether using tetra-n-butylammonium fluoride (TBAF)

Alternative Approaches

Recent innovations include:

  • Microwave-assisted synthesis: Reduces reaction time from 18 h to 45 min while maintaining 61% yield

  • Flow chemistry: Continuous hydrogenation of 2-(1,1-difluoroacetyl)pyridin-4-ol using Pd/C catalysts (TON > 1,200)

  • Enzymatic resolution: Lipase-mediated kinetic separation of enantiomers (ee > 99%) for chiral derivatives

Table 2: Comparative Synthetic Methods

MethodYield (%)Purity (%)Scale (g)
Classical stepwise6298.5100
Microwave-assisted6197.850
Continuous flow5999.1200

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12.7 mg/mL (pH 7.4), increasing to 89 mg/mL under acidic conditions (pH 2.0)

  • Thermal stability: Decomposition onset at 218°C (TGA), with 95% mass retention at 150°C

  • Photostability: t₁/₂ = 48 h under UV-A exposure (315–400 nm), requiring amber glass storage

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=5.8 Hz, 1H), 6.82 (dd, J=5.8, 2.1 Hz, 1H), 6.74 (d, J=2.1 Hz, 1H), 2.05 (t, J=19.2 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H)

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -110.2 (dd, J=282, 256 Hz), -112.4 (dd, J=282, 256 Hz)

  • IR (KBr): 3245 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), 1120–1180 cm⁻¹ (C-F)

TargetIC₅₀/MICReference
PI3Kα18 nM
mTOR23 nM
MRSA8 μg/mL
HUVEC CytotoxicityCC₅₀ = 89 μM

Industrial Applications and Patent Landscape

Pharmaceutical Development

  • WO2021185487A1: Use in PI3K/mTOR dual inhibitors for solid tumors

  • US20220062478A1: Component of antifungal coatings for medical devices

  • CN113527288A: Adjuvant for enhancing 5-FU permeability in glioblastoma

Material Science Applications

  • Proton-conductive membranes (σ = 1.2 mS/cm at 80°C)

  • Fluorinated liquid crystals (Δn = 0.18 at 589 nm)

  • Radical scavengers in polymer stabilization (t₁/₂ extension >300%)

Recent Advancements and Future Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles (158 nm diameter) improved:

  • Tumor accumulation: 9.8% ID/g vs. 2.1% ID/g for free drug

  • Plasma t₁/₂: 14.3 h vs. 2.7 h

  • Therapeutic index: 8.2 vs. 2.9 in MDA-MB-231 xenografts

Sustainable Synthesis

New catalytic systems demonstrate:

  • 98% atom economy using Fe₃O₄@SiO₂-Ni nanoparticles

  • 82% yield in water/ethanol biphasic systems

  • 99.9% reagent recovery via membrane distillation

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